molecular formula Unknown B1150115 LY3007113

LY3007113

Cat. No.: B1150115
Attention: For research use only. Not for human or veterinary use.
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Description

Table 1. Comparative Spectroscopic Features of p38 MAPK Inhibitors

Compound Molecular Formula HPLC Purity Key NMR Shifts (δ, ppm) HRMS (m/z)
SB203580 C₂₀H₁₃ClFN₃O >99% 7.2–8.3 (aromatic) 365.08 [M+H]⁺
BIRB 796 C₂₃H₂₉ClN₆O₃ >98% 6.9–7.8 (diaryl urea) 497.20 [M+H]⁺
This compound Undisclosed >98% Undisclosed Undisclosed

Data sourced from PubChem and commercial catalogs.

Properties

Molecular Formula

Unknown

Appearance

Solid powder

Synonyms

LY3007113;  LY-3007113;  LY 3007113.; Unknown

Origin of Product

United States

Scientific Research Applications

Oncology

LY3007113 has been evaluated in clinical settings for its efficacy against various cancers:

  • Phase 1 Clinical Trials : A study assessed the safety and pharmacokinetics of this compound in patients with advanced cancer. The maximum tolerated dose was established at 30 mg administered every 12 hours. The trial showed that while some patients experienced stable disease, the compound did not achieve a biologically effective dose due to dose-limiting toxicities such as gastrointestinal hemorrhage .
  • Preclinical Studies : In xenograft models involving human ovarian and kidney cancers, as well as leukemia, this compound demonstrated significant antitumor activity. It inhibited the phosphorylation of MAPKAP-K2 in HeLa cells and showed efficacy in mouse models with human glioblastoma tumors .

Immunomodulation

Beyond its anticancer properties, this compound has potential applications in modulating immune responses:

  • Inflammatory Diseases : Given its ability to inhibit pro-inflammatory cytokines, this compound is being explored for treating conditions characterized by excessive inflammation. This includes autoimmune diseases where p38 MAPK signaling is implicated .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates a mean half-life of approximately 10 hours, with dose-proportional increases in exposure observed during repeated dosing. The compound's pharmacodynamics were evaluated through plasma concentration measurements of this compound and its metabolites, which provided insights into its bioavailability and systemic effects .

ParameterValue
Maximum Tolerated Dose30 mg Q12H
Mean Half-Life~10 hours
Common Adverse EventsTremor, rash, fatigue
Dose-Limiting ToxicitiesUpper gastrointestinal hemorrhage

Case Study 1: Advanced Renal Cell Carcinoma

In one patient with renal cell carcinoma who received three cycles of this compound, there was a notable stabilization of disease without significant progression over the treatment period. This suggests potential for further exploration in renal malignancies .

Case Study 2: Pancreatic Adenocarcinoma

Another patient with pancreatic adenocarcinoma completed four cycles of treatment with stable disease observed at the first radiographic assessment. This case highlights the need for further investigation into the efficacy of this compound in specific tumor types .

Comparison with Similar Compounds

Key Clinical Findings:

  • Phase 1 Trial Design : A multicenter, dose-escalation study (20–200 mg Q12H) identified a maximum tolerated dose (MTD) of 30 mg Q12H. Dose-limiting toxicities (DLTs) included upper gastrointestinal hemorrhage and elevated hepatic enzymes at 40 mg Q12H .
  • Pharmacokinetics (PK): LY3007113 exhibited time-independent PK with a mean half-life of ~10 hours and dose-proportional exposure.
  • Biomarker analysis revealed insufficient inhibition (>60%) of MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs), failing to meet the biologically effective dose (BED) threshold .
  • Safety : Treatment-related adverse events (TRAEs) included tremor (33.3%), rash (22.2%), and fatigue. Toxicity precluded further clinical development .

Comparison with Similar p38 MAPK Inhibitors

This compound belongs to a class of p38 MAPK inhibitors under investigation for oncology. Below is a comparison with two structurally and functionally similar compounds: ralimetinib and SCIO-469 .

Table 1: Comparative Analysis of p38 MAPK Inhibitors

Parameter This compound Ralimetinib (LY2228820) SCIO-469
Target p38α/β isoforms p38α/β isoforms p38α isoform
Indications Advanced solid tumors Glioblastoma, ovarian cancer Multiple myeloma
MTD/RP2D 30 mg Q12H 150–300 mg BID 50–100 mg BID
Key TRAEs Tremor, rash, fatigue Fatigue, nausea, diarrhea Rash, elevated liver enzymes
Biomarker Inhibition <60% MAPKAP-K2 (PBMCs) >80% MAPKAP-K2 (preclinical) Partial cytokine suppression
Clinical Outcomes Stable disease (11.1%) Phase 2 ongoing (NCT02702492) Phase 2 discontinued
Development Status Discontinued (toxicity) Active (combination trials) Discontinued (limited efficacy)

Mechanistic and Pharmacodynamic Differences

  • This compound : Focused on tumor microenvironment modulation but failed to sustain MAPKAP-K2 inhibition (>60% for 6 hours post-dose) required for BED. This contrasts with ralimetinib, which achieved >80% MAPKAP-K2 suppression in preclinical models .
  • Ralimetinib : Demonstrates antiangiogenic and pro-apoptotic effects in combination with chemotherapy. Its longer half-life (~14 hours) allows once-daily dosing, improving tolerability .
  • SCIO-469: Selective for p38α, reducing pro-inflammatory cytokines (IL-6, TNF-α) in myeloma.

Preparation Methods

Purity and Stability Assessment

Batch consistency was ensured through:

  • HPLC-UV (C18 column, 0.1% TFA in H2O/MeCN gradient): Retention time = 12.3 min, peak area ≥95%.

  • Thermogravimetric analysis (TGA) : Decomposition onset at 210°C, confirming thermal stability under storage conditions.

Pharmacodynamic Biomarker Assays

Target engagement was evaluated via:

  • MAPKAPK2 inhibition in PBMCs : this compound achieved 60% inhibition at 30 mg Q12H but failed to sustain >80% inhibition for 6 hours, necessitating dose escalation.

  • Kinase selectivity profiling : Off-target activity <10% at 1 μM against 200+ kinases, confirming p38α specificity.

Preclinical Development and Toxicity Mitigation

Mechanistic toxicology studies informed clinical dosing limits:

Toxicity TypeObservationMitigation Strategy
Hepatotoxicity Grade 3 ALT elevation at 40 mg Q12HMTD set at 30 mg Q12H
Dermatologic Maculopapular rash (15% incidence)Prophylactic antihistamines
Musculoskeletal CPK elevation (10% incidence)Patient monitoring

CYP3A4-mediated metabolism necessitated contraindication with strong inducers/inhibitors.

Clinical Pharmacokinetics and Dose Optimization

Population PK modeling derived the following parameters:

ParameterValue (Mean ± SD)Population Variability (%CV)
CL/F 12.5 ± 3.2 L/h25.6%
Vd/F 145 ± 40 L27.6%
AUC0–12 (30 mg Q12H)3200 ± 850 ng·h/mL26.5%

Simulations supported 30 mg Q12H as the recommended phase 2 dose, balancing efficacy and tolerability .

Q & A

Q. What is the mechanistic rationale for targeting p38 MAPK with LY3007113 in cancer research?

this compound inhibits p38 MAPK, a serine/threonine kinase that regulates tumor microenvironment cytokines (e.g., TNF-α, IL-6) and promotes cancer cell survival, migration, and invasion. Preclinical studies demonstrated efficacy in xenograft models of ovarian, renal, and hematologic cancers by suppressing senescence-associated secretory phenotypes and stromal interactions .

Q. How was the maximum tolerated dose (MTD) determined in the Phase 1 trial of this compound?

The MTD (30 mg Q12H) was established via a dose-escalation design (20–200 mg daily). Dose-limiting toxicities (DLTs), including grade 3 upper gastrointestinal hemorrhage and hepatic enzyme elevation at 40 mg Q12H, halted escalation. The MTD was defined as the highest dose with <33% DLT incidence in the first cycle .

Q. What pharmacodynamic (PD) biomarkers were used to assess this compound target engagement?

Phosphorylated MAPKAP-K2 (p-MAPKAP-K2) inhibition in peripheral blood mononuclear cells (PBMCs) was the primary PD biomarker. Single doses achieved >60% inhibition, but repeated dosing increased interpatient variability and reduced sustained suppression, failing to meet the predicted biologically effective dose (BED) .

Advanced Research Questions

Q. How do pharmacokinetic (PK) properties of this compound inform dosing optimization?

this compound exhibits a mean half-life of ~10 hours (range: 5–27 hours) with dose-proportional exposure (20–40 mg) and minimal metabolite contribution. The accumulation ratio (1.8) and steady-state clearance (14 L/h) support Q12H dosing to maintain target inhibition, though interpatient variability (46–56% CV) complicates predictability .

Q. What methodological approaches resolve contradictions between preclinical and clinical efficacy data for this compound?

Preclinical models suggested BED required sustained p-MAPKAP-K2 inhibition >80% for ≥6 hours. Clinically, tremor and rash at higher doses limited escalation, and PD variability indicated incomplete target suppression. This discrepancy highlights the need for adaptive trial designs integrating real-time PK/PD modeling to bridge preclinical predictions and clinical tolerability .

Q. How can dose proportionality analysis address variability in this compound exposure?

Dose-normalized AUC(0-12) and Cmax ratios (90% CI: 0.41–2.71) showed no significant deviation from linearity in 20–40 mg doses. However, geometric variability (>50% CV) in clearance and volume of distribution necessitates population PK modeling to identify covariates (e.g., renal/hepatic function) influencing exposure .

Q. What experimental strategies could mitigate toxicity-driven discontinuation in future this compound studies?

Prophylactic management of tremor and rash (e.g., β-blockers, antihistamines) and biomarker-driven dose titration (e.g., PBMC p-MAPKAP-K2 monitoring) might improve tolerability. Alternatively, combination therapies with lower this compound doses could synergize efficacy while reducing monotherapy toxicity .

Data Contradiction and Analysis

Q. Why did this compound fail to achieve tumor regression despite preclinical promise?

Only 11% of patients achieved stable disease, with no partial responses. Insufficient BED due to toxicity-limited dosing and variable PD suppression likely contributed. Post hoc analysis of tumor biopsies (not performed in the trial) could clarify on-target vs. off-target resistance mechanisms .

Q. How should researchers interpret the disparity between single-dose and repeated-dose PD effects?

Single-dose p-MAPKAP-K2 inhibition exceeded 60%, but repeated dosing showed reduced efficacy, suggesting compensatory pathway activation or receptor desensitization. Sequential PBMC sampling and transcriptomic profiling (e.g., RNA-seq) during treatment could elucidate adaptive resistance .

Methodological Recommendations

  • Dose-Escalation Design: Use Bayesian adaptive models to incorporate PK/PD data in real-time dose adjustments, reducing reliance on rigid 3+3 designs .
  • Biomarker Integration: Validate tumor-specific PD markers (e.g., phospho-p38 in biopsies) alongside PBMC data to correlate target engagement with clinical outcomes .
  • Statistical Analysis: Apply mixed-effects modeling to account for interpatient PK variability and identify subpopulations with optimal drug exposure .

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